1-(4-Nitrobenzyl)-3-carbamoylpyridinium
Description
1-(4-Nitrobenzyl)-3-carbamoylpyridinium is a pyridinium-based compound characterized by a nitrobenzyl substituent at the 1-position and a carbamoyl group at the 3-position of the pyridinium ring. Pyridinium derivatives are widely studied for their electrochemical properties, biological activity, and applications in organic synthesis. The carbamoyl group contributes to hydrogen-bonding interactions, which may play a role in molecular recognition or binding to biological targets.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyridin-1-ium-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c14-13(17)11-2-1-7-15(9-11)8-10-3-5-12(6-4-10)16(18)19/h1-7,9H,8H2,(H-,14,17)/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRWOTYKLNQSTR-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N3O3+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, structural analogs and related pyridinium derivatives can be discussed based on available
Structural Analogues from the Evidence
Compound 11f (): Structure: A benzodiazepine-pyrimidine hybrid with a pyridinylamino substituent. Key Features: Combines a benzodiazepine core with pyrimidine and pyridine rings. Unlike 1-(4-Nitrobenzyl)-3-carbamoylpyridinium, this compound lacks a pyridinium ion but shares nitrogen-rich heterocyclic components.
1,4-Dihydropyridine Derivatives (): Structure: Non-aromatic dihydropyridines with substituents at positions 2, 3, 5, and 4. Key Features: Reduced pyridine ring system, contrasting with the aromatic pyridinium ion in the target compound. Applications: Calcium channel blockers (e.g., nifedipine) for cardiovascular diseases.
Functional Group Analysis
Reactivity and Stability
- Pyridinium Salts: Typically exhibit high polarity and stability in aqueous environments due to the positive charge on the nitrogen atom. The nitro group in this compound may enhance electrophilicity, facilitating nucleophilic substitution reactions.
- 1,4-Dihydropyridines: Prone to oxidation, forming aromatic pyridines. Their reduced state is critical for calcium channel blocking activity .
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